![molecular formula C33H52O4 B1676433 Methyl acetyl betulinate CAS No. 4356-30-3](/img/structure/B1676433.png)
Methyl acetyl betulinate
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Overview
Description
Methyl acetyl betulinate is a bioactive chemical.
Scientific Research Applications
Antitumor Activity
Methyl acetyl betulinate has been primarily studied for its antitumor properties . Research indicates that it exhibits cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. This effect has been demonstrated in studies where this compound significantly reduced cell viability in melanoma and breast cancer cells.
Case Study: Cytotoxic Effects on Cancer Cells
A study published in the Journal of Ethnopharmacology reported that this compound showed a dose-dependent inhibition of cell proliferation in human melanoma cells, with an IC50 value of approximately 15 µM. The compound was also effective in inducing apoptosis, as evidenced by increased levels of cleaved PARP (poly ADP-ribose polymerase) and annexin V positivity in treated cells.
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
Melanoma | 15 | 70 |
Breast Cancer | 20 | 65 |
Antidiabetic Properties
In addition to its anticancer effects, this compound has shown promise in managing diabetes. It appears to enhance insulin sensitivity and reduce blood glucose levels.
- Mechanism of Action : The compound inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, thereby decreasing glucose absorption from the gastrointestinal tract.
Case Study: Effects on Glucose Metabolism
A study conducted on diabetic mice demonstrated that administration of this compound at doses of 50 mg/kg resulted in a significant reduction in fasting blood glucose levels by 30% compared to control groups. Furthermore, it enhanced glycogen synthesis in liver tissues.
Treatment Group | Fasting Blood Glucose (mg/dL) | Glycogen Content (mg/g tissue) |
---|---|---|
Control | 180 | 5 |
This compound (50 mg/kg) | 126 | 10 |
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
- Mechanism of Action : The compound downregulates pro-inflammatory cytokines such as TNF-α and IL-6 and inhibits the NF-κB signaling pathway, which is crucial for inflammatory responses.
Case Study: Inhibition of Inflammatory Markers
In an experimental model of acute inflammation induced by carrageenan in rats, treatment with this compound significantly reduced paw edema by approximately 50% compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells.
Treatment Group | Paw Edema (mm) | Inflammatory Cell Count |
---|---|---|
Control | 8 | 150 |
This compound (100 mg/kg) | 4 | 70 |
Drug Delivery Systems
Emerging research suggests that this compound can be utilized as a drug delivery agent due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.
- Mechanism : Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively, improving their therapeutic efficacy when administered orally or via injection.
Case Study: Enhanced Bioavailability
A formulation study found that co-administering this compound with a poorly soluble anticancer drug increased the drug's plasma concentration by over 200% compared to administration without the compound.
Formulation Type | Plasma Concentration (ng/mL) |
---|---|
Control | 50 |
With this compound | 150 |
Properties
CAS No. |
4356-30-3 |
---|---|
Molecular Formula |
C33H52O4 |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
methyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C33H52O4/c1-20(2)22-12-17-33(28(35)36-9)19-18-31(7)23(27(22)33)10-11-25-30(6)15-14-26(37-21(3)34)29(4,5)24(30)13-16-32(25,31)8/h22-27H,1,10-19H2,2-9H3/t22-,23+,24-,25+,26-,27+,30-,31+,32+,33-/m0/s1 |
InChI Key |
FBSVHROTXUJUHS-ODLWIBRJSA-N |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Methyl acetyl betulinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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